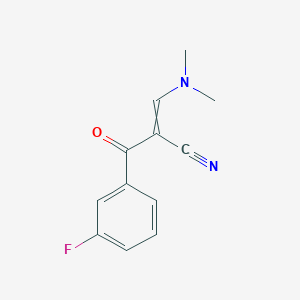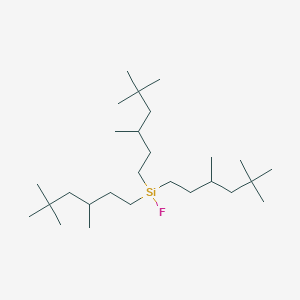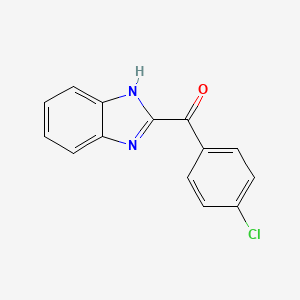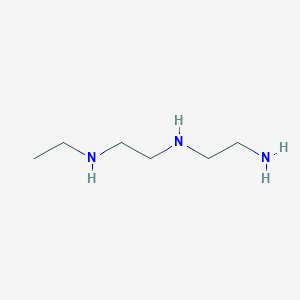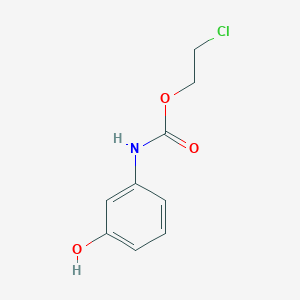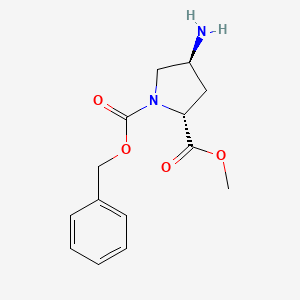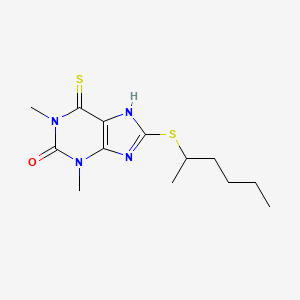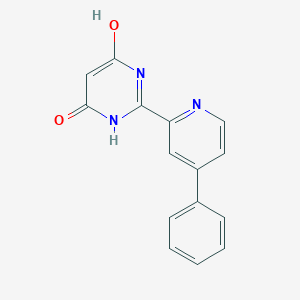
2-(4-Phenylpyridin-2-yl)pyriMidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylpyridin-2-yl)pyrimidine-4,6-diol is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
The synthesis of 2-(4-Phenylpyridin-2-yl)pyrimidine-4,6-diol can be achieved through multicomponent reactions involving aromatic ketones, aldehydes, and hexamethyldisilazane as a nitrogen source under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing six-membered heterocycles, including pyridines and pyrimidines . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(4-Phenylpyridin-2-yl)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly involving the phenyl and pyridine rings, can lead to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Phenylpyridin-2-yl)pyrimidine-4,6-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Phenylpyridin-2-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(4-Phenylpyridin-2-yl)pyrimidine-4,6-diol can be compared with other similar compounds, such as:
2-amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on nitric oxide production.
2-amino-4,6-dichloropyrimidine: Exhibits antiviral properties and inhibits immune-activated nitric oxide production.
2-(dimethylamino)pyrimidine-4,6-diol: Another pyrimidine derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific structure, which combines both pyridine and pyrimidine rings, offering a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
4-hydroxy-2-(4-phenylpyridin-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H11N3O2/c19-13-9-14(20)18-15(17-13)12-8-11(6-7-16-12)10-4-2-1-3-5-10/h1-9H,(H2,17,18,19,20) |
InChI Key |
JALLHWRMFTYVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC(=CC(=O)N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


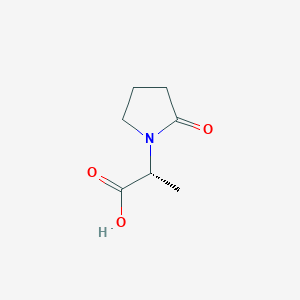
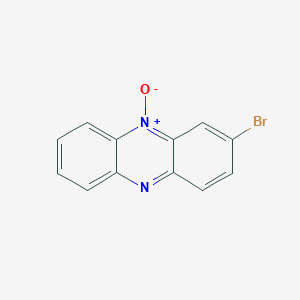
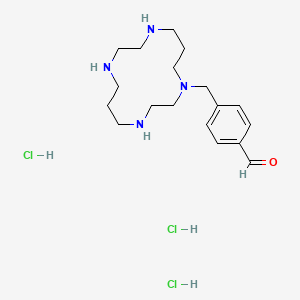
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
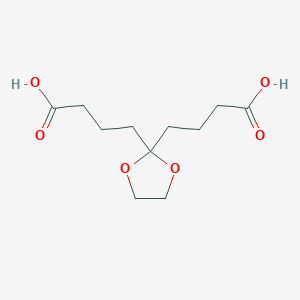
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
